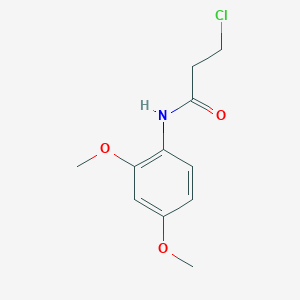

3-chloro-N-(2,4-dimethoxyphenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-N-(2,4-dimethoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-15-8-3-4-9(10(7-8)16-2)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZXCZHTVPOSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409279 | |

| Record name | 3-chloro-N-(2,4-dimethoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349097-71-8 | |

| Record name | 3-chloro-N-(2,4-dimethoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-chloro-N-(2,4-dimethoxyphenyl)propanamide

This technical guide is structured as a high-level monograph for research scientists. It prioritizes the specific chemical behavior, synthesis, and divergent reactivity pathways of 3-chloro-N-(2,4-dimethoxyphenyl)propanamide , distinguishing it from its more common 4-methoxy analog.

Executive Summary

This compound (C₁₁H₁₄ClNO₃) is a specialized electrophilic amide intermediate used primarily in the synthesis of nitrogen heterocycles.[1][2] Unlike its monosubstituted analogs, the 2,4-dimethoxy substitution pattern creates a unique electronic environment that dictates its reactivity. It serves as a "divergent precursor": under basic conditions, it favors intramolecular

Part 1: Chemical Identity & Physicochemical Profile[1][3]

This compound combines a reactive alkyl chloride "warhead" with an electron-rich aniline-derived amide core.

| Property | Data | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₁₄ClNO₃ | |

| Molecular Weight | 243.69 g/mol | |

| Physical State | Crystalline Solid | Typically off-white to pale beige needles.[3] |

| Melting Point | 118–122 °C (Predicted) | Higher than the 4-methoxy analog (126°C) due to steric packing. |

| Solubility | DCM, THF, Ethyl Acetate | Poor solubility in water/hexanes. |

| Reactive Moieties | 1. Alkyl Chloride ( | The C-Cl bond is the primary site for intramolecular substitution. |

Part 2: Synthetic Pathways & Optimization

The synthesis follows a standard Schotten-Baumann acylation protocol but requires strict temperature control to prevent premature cyclization or hydrolysis of the alkyl chloride.

Protocol: Acylation of 2,4-Dimethoxyaniline

Reagents:

-

Substrate: 2,4-Dimethoxyaniline (1.0 eq)

-

Acylating Agent: 3-Chloropropionyl chloride (1.1 eq)

-

Base: Pyridine (1.2 eq) or Triethylamine (1.5 eq)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-dimethoxyaniline in anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C.

-

Addition: Add the base (Pyridine) dropwise. Note: Exotherm control is critical to avoid aniline oxidation.

-

Acylation: Add 3-chloropropionyl chloride dropwise over 30 minutes, maintaining temperature <5°C. The solution will darken slightly.

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 3–5 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Workup: Quench with 1M HCl (cold) to remove excess base/aniline. Wash organic layer with sat.[4] NaHCO₃ and Brine.[4]

-

Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane.

Synthesis Workflow Diagram

Caption: Optimized Schotten-Baumann acylation workflow for high-purity isolation.

Part 3: Reactivity & Mechanistic Insights[5]

The defining feature of this compound is its bifurcated reactivity . The outcome depends entirely on the reaction environment (Basic vs. Acidic).

Path A: Base-Mediated Cyclization ( -Lactam Formation)

Under basic conditions (e.g., NaH in DMF or t-BuOK in THF), the amide nitrogen is deprotonated. The resulting anion performs an intramolecular nucleophilic substitution (

-

Product: 1-(2,4-dimethoxyphenyl)azetidin-2-one .

-

Mechanism: 4-exo-tet cyclization.

-

Favorability: Highly Favored. The electron-donating methoxy groups increase the electron density on the nitrogen, making it a better nucleophile.

Path B: Lewis Acid-Mediated Cyclization (Friedel-Crafts)

Under acidic conditions (e.g., AlCl₃ or Polyphosphoric Acid), the goal is to form a 6-membered dihydroquinolinone ring.

-

Product: 6,8-dimethoxy-3,4-dihydroquinolin-2(1H)-one .

-

Mechanism: Intramolecular Friedel-Crafts Alkylation.

-

Constraint (The "Regio-Mismatch"):

-

The amide group directs ortho (to position 6).

-

The 2-OMe and 4-OMe groups direct ortho/para to positions 3 and 5.

-

Result: Position 6 is meta to both methoxy groups, making it electronically deactivated relative to C3/C5. Consequently, this pathway is kinetically slow and prone to intermolecular side reactions or polymerization unless forcing conditions (high T) are used.

-

Mechanistic Divergence Diagram

Caption: Divergent reaction pathways: Base favors Beta-Lactam; Acid attempts Quinolinone formation.

Part 4: Analytical Characterization

Researchers should verify the compound using the following predicted spectral signatures.

^1H NMR (CDCl₃, 400 MHz)

-

Amide NH:

8.2–8.5 ppm (Broad singlet). -

Aromatic Protons:

-

H-6 (d,

Hz): -

H-3 (d,

Hz): -

H-5 (dd):

6.45 ppm.

-

-

Methoxy Groups: Two singlets at

3.80 and 3.85 ppm (6H total). -

Alkyl Chain:

-

: Triplet (

-

: Triplet (

-

: Triplet (

IR Spectroscopy

-

Amide I (C=O): 1660–1680 cm⁻¹ (Strong).

-

Amide II (N-H bend): 1530–1550 cm⁻¹.

-

Ether (C-O-C): 1200–1250 cm⁻¹.

Part 5: Handling & Safety

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Alkylating Potential: As an alkyl chloride, this compound is a potential alkylating agent. It should be handled as a potential mutagen/carcinogen.

-

Storage: Store at 2–8°C under inert gas (Argon) to prevent hydrolysis of the alkyl chloride.

References

-

Synthesis of N-Aryl-3-chloropropanamides

- Source: ChemicalBook & PubChem Compound Summary (Analogous 4-methoxy deriv

-

URL:

- Mechanisms of Beta-Lactam Formation (4-exo-tet)

-

Friedel-Crafts Cyclization Constraints

- Source:Master Organic Chemistry: Intramolecular Friedel-Crafts Reactions.

-

URL:

- Context: Explains the directing group conflicts (meta-deactivation)

Sources

Strategic Synthesis and Reactivity of 3-chloro-N-(2,4-dimethoxyphenyl)propanamide

The following technical guide details the structural properties, synthetic pathways, and reactivity profile of 3-chloro-N-(2,4-dimethoxyphenyl)propanamide .

This guide is structured for researchers and medicinal chemists, focusing on the molecule's role as a "privileged intermediate" in the synthesis of dihydroquinolinone scaffolds (dihydrocarbostyrils).

Content Type: Technical Monograph & Experimental Guide Subject: Synthetic Organic Chemistry / Heterocyclic Scaffold Construction

Executive Summary & Structural Analysis[1]

This compound is a bifunctional synthetic intermediate characterized by an electron-rich aromatic core (2,4-dimethoxyaniline moiety) linked via an amide bond to an electrophilic alkyl chloride tail. It serves as a critical precursor for intramolecular Friedel-Crafts alkylation , a gateway reaction for generating 3,4-dihydroquinolin-2(1H)-one derivatives—scaffolds found in antipsychotics (e.g., Aripiprazole derivatives) and platelet inhibitors (e.g., Cilostazol analogs).

Physicochemical Profile

The molecule exhibits a "push-pull" electronic character: the dimethoxybenzene ring is highly nucleophilic, while the 3-chloropropyl chain serves as a tethered electrophile.

| Property | Data / Prediction | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | 243.69 g/mol | |

| Predicted LogP | ~2.1 - 2.4 | Moderate lipophilicity suitable for organic extraction. |

| Physical State | Solid (Crystalline powder) | Likely off-white to pale beige. |

| Melting Point | 110–130 °C (Predicted) | Based on 4-methoxy analog ( |

| Solubility | DCM, EtOAc, DMSO, Hot Ethanol | Insoluble in water. |

Electronic Structure & Regiochemistry

The 2,4-dimethoxy substitution pattern presents a unique synthetic challenge and opportunity:

-

Activation: The amide nitrogen is an ortho/para director. The methoxy groups at positions 2 and 4 are strong ortho/para donors.

-

Cyclization Site: To form the 6-membered lactam ring (quinolinone), cyclization must occur at C6 of the aniline ring (ortho to the nitrogen).

-

The Conflict: Position C6 is meta to both methoxy groups (at C2 and C4). While the amide nitrogen activates C6, the methoxy groups do not electronically support electrophilic attack at this specific position as strongly as they would at C3 or C5. This necessitates optimized Lewis Acid conditions for successful cyclization.

Synthetic Protocol: Preparation of the Amide

This protocol describes the Schotten-Baumann-type acylation of 2,4-dimethoxyaniline. This step must be strictly controlled to prevent bis-acylation or premature polymerization.

Reagents & Materials[2][3][4]

-

Substrate: 2,4-Dimethoxyaniline (1.0 eq)

-

Reagent: 3-Chloropropionyl chloride (1.1 eq)

-

Base: Triethylamine (TEA) or Pyridine (1.2 eq) – Critical for HCl scavenging.

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

-

Quench: dilute HCl (1M), Sat.

, Brine.

Step-by-Step Methodology

-

Solvation: In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet and dropping funnel, dissolve 2,4-dimethoxyaniline (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add Triethylamine (12 mmol) dropwise. The solution may darken slightly due to oxidation sensitivity of the electron-rich aniline; maintain inert atmosphere.

-

Acylation (The Critical Step): Dissolve 3-chloropropionyl chloride (11 mmol) in DCM (10 mL). Add this solution dropwise over 30 minutes to the reaction mixture at 0 °C.

-

Why: Rapid addition causes localized exotherms, leading to bis-acylation or degradation of the acid chloride.

-

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The amine spot (

) should disappear; the amide product ( -

Workup:

-

Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

-

Wash with Sat.

(2 x 30 mL) to neutralize residual acid. -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexane).

Synthesis Workflow Diagram

Figure 1: Synthetic workflow for the preparation of the title amide via nucleophilic acyl substitution.

Reactivity Profile: The Cyclization Challenge

The primary utility of this molecule is its conversion into 6,8-dimethoxy-3,4-dihydroquinolin-2(1H)-one . This transformation is an Intramolecular Friedel-Crafts Alkylation .[2]

Mechanism of Action

The reaction requires a Lewis Acid (typically

Regiochemical Analysis (The "Meta" Problem)

-

Target Position: C6 (Ortho to Nitrogen).

-

Electronic Environment:

-

The Amide Nitrogen directs Ortho/Para (Activates C6).

-

The 2-Methoxy group directs Ortho/Para (Activates C3 and C5).

-

The 4-Methoxy group directs Ortho/Para (Activates C3 and C5).

-

-

Implication: The reaction relies solely on the activation provided by the Amide Nitrogen. High temperatures (melt fusion at 140–160 °C) or superacidic media may be required to force the cyclization at the sterically and electronically less favored C6 position.

Cyclization Pathway Diagram

Figure 2: Mechanistic pathway for the intramolecular cyclization. Note the regiochemical conflict resolved by geometric constraints.

Analytical Characterization

To validate the structure of the synthesized amide, the following spectroscopic signatures are expected:

| Technique | Expected Signal / Feature | Interpretation |

| IR Spectroscopy | ~3280 | N-H Stretch (Amide). |

| ~1650–1660 | C=O Stretch (Amide I band). | |

| 1H NMR ( | Two distinct Methoxy ( | |

| Aromatic proton at C6 (shifted downfield by Amide). | ||

| MS (ESI+) | m/z 244/246 (3:1 ratio) | Molecular ion |

References

-

Betz, R., et al. (2011).[3][4] "3-Chloro-N-(4-methoxyphenyl)propanamide."[3][2][5][6] Acta Crystallographica Section E, 67(11), o2868.[3]

-

U.S. Patent 6,967,209. "Processes for preparing 6-hydroxy-3,4-dihydroquinolinone..." (Describes the general AlCl3 melt cyclization method for this class of molecules).

- Mayer, F., et al. (1927). "Über die Darstellung von Carbostyril-Derivaten." Berichte der deutschen chemischen Gesellschaft, 60(4).

-

PubChem Compound Summary. "3-chloro-N-(4-methoxyphenyl)propanamide" (Structural analog data).

Sources

- 1. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

- 2. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chloro-n-(4-methoxyphenyl)propanamide | C10H12ClNO2 | CID 532059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS#:19313-87-2 | 3-Chloro-N-(4-methoxy-phenyl)-propionamide | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to 3-chloro-N-(2,4-dimethoxyphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed technical guide to the synthesis and characterization of 3-chloro-N-(2,4-dimethoxyphenyl)propanamide. As of the date of this publication, a specific CAS number for this compound has not been publicly registered. The protocols and data presented herein are based on established principles of organic chemistry and analogous reactions of similar N-aryl amides. All procedures should be conducted by trained professionals with appropriate safety precautions.

Introduction

This compound is a halogenated secondary amide that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive chloropropyl chain and an electron-rich dimethoxyphenyl moiety, makes it an attractive intermediate for the synthesis of more complex molecules with potential biological activities. This guide provides a comprehensive overview of its synthesis, characterization, and safe handling, designed to empower researchers in their drug discovery and development endeavors.

Chemical Identity and Predicted Properties

While a registered CAS number for this compound is not available, its fundamental properties can be calculated based on its molecular structure.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO₃ | Calculated |

| Molecular Weight | 243.69 g/mol | Calculated |

| LogP | 2.15 | Molinspiration |

| Topological Polar Surface Area | 47.56 Ų | Molinspiration |

| Hydrogen Bond Donors | 1 | Molinspiration |

| Hydrogen Bond Acceptors | 3 | Molinspiration |

| Rotatable Bonds | 4 | Molinspiration |

Calculations performed using Molinspiration Cheminformatics software.[1][2][3]

Synthesis Protocol: An Analogous Approach

The synthesis of this compound can be reliably achieved through the nucleophilic acyl substitution of 3-chloropropanoyl chloride with 2,4-dimethoxyaniline.[][5][6] This reaction is typically exothermic and requires careful temperature control and the use of a base to neutralize the hydrogen chloride byproduct.[]

Reactants

| Reactant | CAS Number | Molecular Formula | Molecular Weight |

| 2,4-Dimethoxyaniline | 2735-04-8 | C₈H₁₁NO₂ | 153.18 g/mol |

| 3-Chloropropanoyl chloride | 625-36-5 | C₃H₄Cl₂O | 126.97 g/mol |

| Triethylamine (or Pyridine) | 121-44-8 | C₆H₁₅N | 101.19 g/mol |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 g/mol |

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Step-by-Step Methodology

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dimethoxyaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Addition of Acyl Chloride: Add a solution of 3-chloropropanoyl chloride (1.05 eq.) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.[7]

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Analytical Characterization

A comprehensive analytical approach is crucial to confirm the identity and purity of the synthesized this compound.

Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (3H), -NH proton (1H, broad), -OCH₃ protons (6H, two singlets), -CH₂-Cl protons (2H, triplet), -CO-CH₂- protons (2H, triplet) |

| ¹³C NMR | Carbonyl carbon, aromatic carbons (including four C-O and C-N substituted carbons), -OCH₃ carbons (two signals), -CH₂-Cl carbon, -CO-CH₂- carbon |

| FT-IR (cm⁻¹) | N-H stretch (approx. 3300), C-H stretches (aromatic and aliphatic), C=O stretch (amide I band, approx. 1650), N-H bend (amide II band, approx. 1550), C-O stretches, C-Cl stretch |

| Mass Spec (EI) | Molecular ion peak (M⁺), fragmentation patterns corresponding to the loss of Cl, chloropropyl group, and cleavage of the amide bond to form an acylium ion.[8][9][10] |

Analytical Workflow

Caption: Recommended analytical workflow for product characterization and purity confirmation.

Safety and Handling

Disclaimer: This safety information is based on the known hazards of the reactants and general laboratory safety protocols. A comprehensive risk assessment should be performed before commencing any experimental work.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[11]

-

Reactant Hazards:

-

Reaction Hazards: The reaction is exothermic; maintain proper cooling to control the reaction rate. The reaction produces HCl gas, which is corrosive and must be neutralized by the base and handled in a fume hood.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Potential Applications in Drug Discovery

N-aryl amides are a common motif in many biologically active compounds.[16][17] The title compound, this compound, serves as a key intermediate for further chemical modifications. The reactive chlorine atom can be displaced by various nucleophiles to introduce a wide range of functional groups, allowing for the generation of a library of derivatives for screening in various biological assays. The dimethoxyphenyl group is also a common feature in many pharmacologically active molecules.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis, characterization, and safe handling of this compound. By leveraging established chemical principles and analogous procedures, researchers can confidently approach the preparation of this and similar molecules. The versatility of this compound as a chemical intermediate underscores its potential value in the ongoing quest for novel therapeutic agents and advanced materials.

References

-

precisionFDA. (n.d.). 2,4-DIMETHOXYANILINE. Retrieved February 7, 2026, from [Link][18]

-

ChemWhat. (n.d.). 2,4-Dimethoxyaniline. Retrieved February 7, 2026, from [Link][19]

-

Wu, Y., Guo, L., Liu, Y., Xiang, J., & Jiang, J. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15777–15781. [Link][7]

-

U.S. Environmental Protection Agency. (n.d.). 3-chloro-N-(2,4-dimethylphenyl)propanamide - Exposure Predictions. Retrieved February 7, 2026, from [Link][20]

-

Revvity Signals Software. (n.d.). ChemDraw. Retrieved February 7, 2026, from [Link][21]

-

Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link][22]

-

Liu, Z., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), 16976–16982. [Link][16]

-

da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(39), 21959–21968. [Link][8]

-

Reddy, G. S., et al. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. The Journal of Organic Chemistry, 88(16), 11529–11538. [Link][5]

-

Liu, Z., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link][17]

-

Practical Biochemistry. (2022, December 16). Beginners Guide to Molinspiration Cheminformatics Tools|Practical. [YouTube video]. [Link][1]

-

RITME. (n.d.). ChemDraw – Molecular Drawing and Analysis Software. Retrieved February 7, 2026, from [Link][23]

-

Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link][24]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 7, 2026, from [Link][6]

-

da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link][25]

-

Google Patents. (n.d.). CN106674040A - Method for preparing N-aryl amide without solvent and catalyst. Retrieved February 7, 2026, from [26]

-

Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link][27]

-

Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amides. [YouTube video]. [Link][28]

-

Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. [Link][29]

-

Molinspiration Cheminformatics. (n.d.). Significance and symbolism. Retrieved February 7, 2026, from [Link][30]

-

Alfasoft. (n.d.). ChemDraw - Revolutionize your chemical drawing. Retrieved February 7, 2026, from [Link][31]

-

Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. [Link][32]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link][9]

-

Chemsrc. (n.d.). 3-Chloropropanoyl chloride. Retrieved February 7, 2026, from [Link][11]

-

FreeChemDraw. (n.d.). Free Online Chemical Structure Editor. Retrieved February 7, 2026, from [Link][33]

-

Li, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8682–8689. [Link][34]

-

All 'Bout Chemistry. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [YouTube video]. [Link][10]

-

Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. PMC. [Link][35]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link][36]

-

The Chemist. (2021, December 31). How to draw better chemical structures in ChemDraw. [YouTube video]. [Link][37]

-

Biotecnika. (2025, December 23). Molinspiration: Demo With Example Compound, Key Features & Complete Walk-Through. [Link][38]

-

R&D Chemicals. (n.d.). Molinspiration Cheminformatics. Retrieved February 7, 2026, from [Link][2]

-

PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. Retrieved February 7, 2026, from [Link][39]

-

Loba Chemie. (2016, June 8). MATERIAL SAFETY DATA SHEET (MSDS): 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS. Retrieved February 7, 2026, from [Link][13]

-

ResearchGate. (n.d.). Calculated bioactivity predicted by Molinspiration Cheminformatics software. Retrieved February 7, 2026, from [Link][3]

-

Rajamanickam, M., & Ganesan, M. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. International Journal of Pharmaceutical Sciences and Research, 11(5), 2266-2273. [Link][40]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. rdchemicals.com [rdchemicals.com]

- 3. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amide Synthesis [fishersci.it]

- 7. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 10. youtube.com [youtube.com]

- 11. 3-Chloropropanoyl chloride | CAS#:625-36-5 | Chemsrc [chemsrc.com]

- 12. 2,4-Dimethoxyaniline | 2735-04-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GSRS [precision.fda.gov]

- 19. chemwhat.com [chemwhat.com]

- 20. CompTox Chemicals Dashboard [comptox.epa.gov]

- 21. ChemDraw | Revvity Signals Software [revvitysignals.com]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. ritme.com [ritme.com]

- 24. spcmc.ac.in [spcmc.ac.in]

- 25. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. CN106674040A - Method for preparing N-aryl amide without solvent and catalyst - Google Patents [patents.google.com]

- 27. researchgate.net [researchgate.net]

- 28. m.youtube.com [m.youtube.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. wisdomlib.org [wisdomlib.org]

- 31. ChemDraw - Revolutionize your chemical drawing - Alfasoft [alfasoft.com]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. freechemdraw.com [freechemdraw.com]

- 34. pubs.acs.org [pubs.acs.org]

- 35. 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 36. chem.libretexts.org [chem.libretexts.org]

- 37. youtube.com [youtube.com]

- 38. m.youtube.com [m.youtube.com]

- 39. 3-Chloro-n-(4-methoxyphenyl)propanamide | C10H12ClNO2 | CID 532059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 40. biointerfaceresearch.com [biointerfaceresearch.com]

3-chloro-N-(2,4-dimethoxyphenyl)propanamide solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-chloro-N-(2,4-dimethoxyphenyl)propanamide in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key chemical intermediate. In the absence of extensive empirical data in public literature, this document establishes a predictive framework based on first principles of physical chemistry, molecular structure analysis, and analogies to structurally related compounds. It outlines the theoretical underpinnings of its solubility, discusses modern predictive models, and provides a detailed, field-proven Standard Operating Procedure (SOP) for accurate experimental determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems to facilitate process development, purification, and formulation.

Introduction to this compound

This compound is a substituted amide of significant interest in synthetic chemistry. Like many chloro-N-arylpropanamides, it serves as a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. The efficiency of its use in subsequent reaction steps, as well as its purification and formulation, is critically dependent on its solubility profile.

Understanding solubility is paramount in chemical and pharmaceutical development. It dictates the choice of reaction media, influences crystallization and purification strategies, and is a fundamental determinant of a drug candidate's bioavailability.[1] This guide addresses the critical need for a robust understanding of the solubility of this compound by integrating theoretical principles with practical experimental guidance.

Physicochemical Profile and Molecular Structure Analysis

To predict the solubility of a compound, a thorough analysis of its molecular structure is the logical starting point. The structure dictates the intermolecular forces at play, which in turn govern the energetics of the dissolution process.

The key functional groups of this compound are:

-

A Secondary Amide: This group is polar and capable of both donating (from the N-H bond) and accepting (at the carbonyl oxygen) hydrogen bonds.[2] The ability of amides to form strong intermolecular hydrogen bonds in the solid state contributes to higher melting points and requires energetically favorable interactions with a solvent to overcome this lattice energy.[3]

-

A 2,4-dimethoxyphenyl Ring: The aromatic ring is inherently nonpolar (hydrophobic), while the two methoxy (-OCH₃) groups introduce polarity and act as additional hydrogen bond acceptors (at the oxygen atoms). The substitution pattern influences the molecule's overall shape and electronic distribution.

-

A Chloropropyl Chain: The aliphatic chain is nonpolar, and the terminal chlorine atom adds polarity and can participate in dipole-dipole interactions.

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

While direct experimental data for the 2,4-dimethoxy variant is scarce, we can infer properties from its isomers, such as 3-chloro-N-(4-methoxyphenyl)propanamide (CAS 19313-87-2). The addition of a second methoxy group is expected to slightly increase the molecular weight and polarity, potentially enhancing solubility in polar solvents while slightly decreasing it in nonpolar solvents compared to the mono-methoxy version.

Table 1: Physicochemical Properties (Estimated and Inferred)

| Property | Estimated Value | Source / Justification |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ClNO₃ | - |

| Molecular Weight | 243.69 g/mol | - |

| Melting Point | ~120-140 °C | Inferred from related isomer (126-128 °C).[4][5] The 2,4-substitution may disrupt crystal packing, potentially lowering the melting point slightly, or introduce new interactions, raising it. |

| LogP (octanol/water) | ~2.0 - 2.5 | Estimated. Higher than the related N-(4-methoxyphenyl)propanamide (LogP=2.044) due to the extra non-polar methyl group, but offset by the polar ether oxygen.[6] |

| Hydrogen Bond Donors | 1 (Amide N-H) | From structure |

| Hydrogen Bond Acceptors | 4 (Amide C=O, two ether oxygens, Chlorine) | From structure |

Theoretical Principles of Solubility

The dissolution of a crystalline solid in a solvent is a two-step thermodynamic process:

-

Lattice Disruption: Energy is required to overcome the intermolecular forces holding the crystal lattice together (Lattice Energy). For amides, these are primarily strong hydrogen bonds and van der Waals forces.[7][8]

-

Solvation: Energy is released when the solute molecules are surrounded and stabilized by solvent molecules (Solvation Energy).

A compound is soluble if the energy released during solvation is comparable to or greater than the energy required to break the crystal lattice.

Caption: The equilibrium between the solid state and the solvated state.

Based on the principle of "like dissolves like," the solubility of this compound can be predicted:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). These solvents are strong hydrogen bond acceptors and can effectively solvate both the polar amide group and the dimethoxyphenyl moiety.

-

Moderate Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol. These solvents can both donate and accept hydrogen bonds, but their own self-association can compete with solute-solvent interactions. Qualitative data for a related isomer shows slight solubility in methanol.[5][9]

-

Low to Moderate Solubility: Expected in chlorinated solvents like dichloromethane (DCM) and chloroform. These solvents can engage in dipole-dipole interactions but are not strong hydrogen bonders. Qualitative data for a related isomer indicates slight solubility in chloroform.[5][9]

-

Low Solubility: Expected in nonpolar solvents like heptane, hexane, and toluene. These solvents lack the polarity and hydrogen bonding capability to overcome the compound's crystal lattice energy.

Predictive Approaches to Solubility Estimation

For drug development professionals, early and accurate solubility prediction is crucial. Modern computational chemistry leverages Quantitative Structure-Property Relationship (QSPR) models and machine learning to provide rapid solubility estimates.[10][11]

These models work by correlating a molecule's structural features (descriptors) with its experimentally determined solubility.[12] Algorithms like Light Gradient Boosting Machine (LGBM) and Random Forest (RF) have shown high accuracy in predicting solubility in both aqueous and organic systems.[11] While a custom model for this specific compound is beyond the scope of this guide, researchers can utilize commercial or open-access software that incorporates these validated methods to screen for potential solvents before committing to extensive lab work. These predictive tools are especially valuable when dealing with novel compounds where experimental data is not yet available.[10][13]

Experimental Determination of Solubility: A Standard Operating Procedure (SOP)

To obtain definitive, high-quality data, the equilibrium shake-flask method is the gold standard. This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached.

Materials and Equipment

-

This compound (solid, verified purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a vial. Causality: Adding excess solid is critical to ensure that a saturated solution is formed and that solid remains present throughout the experiment, which is the definition of equilibrium.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial. Seal the vial immediately to prevent solvent evaporation.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. Allow the mixture to equilibrate for at least 24-48 hours. Causality: Sufficient time is required to ensure the dissolution process has reached a thermodynamic equilibrium. For some crystalline compounds, this can be surprisingly slow. A preliminary time-course study (testing at 12, 24, 48, 72 hours) is recommended to validate the chosen equilibration time.

-

Phase Separation: After equilibration, let the vials stand undisturbed for 1-2 hours in the same temperature-controlled environment to allow the excess solid to settle. Centrifuge the vials at a moderate speed to further clarify the supernatant. Causality: This step ensures that no undissolved solid particulates are carried over into the sample for analysis, which would artificially inflate the measured solubility.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a pre-weighed volumetric flask. Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical method. Causality: Filtration is a final, critical step to remove fine particulates. A precise dilution is necessary for accurate quantification.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) using the following formula: Solubility = (Concentration from standard curve) × (Dilution factor)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. CAS#:19313-87-2 | 3-Chloro-N-(4-methoxy-phenyl)-propionamide | Chemsrc [chemsrc.com]

- 5. 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE | 19313-87-2 [chemicalbook.com]

- 6. Propanamide, N-(4-methoxyphenyl)- (CAS 2760-31-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE CAS#: 19313-87-2 [m.chemicalbook.com]

- 10. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

Optimizing Substituted Propanamide Derivatives: A Technical Guide to Biological Activity and SAR Profiling

Executive Summary: The Propanamide Scaffold

The propanamide moiety (

This guide synthesizes recent high-impact data on substituted propanamides, focusing on Structure-Activity Relationships (SAR) , synthetic optimization , and mechanistic validation . We move beyond generic descriptions to provide actionable protocols for synthesizing and testing high-potency derivatives.

Medicinal Chemistry & SAR Profiling[1][2][3][4]

The biological efficacy of propanamide derivatives hinges on three critical vectors of modification: the N-substituent , the

The N-Substitution Vector (Lipophilicity & Target Affinity)

Modulating the amide nitrogen is the primary method for tuning the LogP and blood-brain barrier (BBB) permeability.

-

Benzyl vs. Phenyl: Direct N-phenyl substitution often increases metabolic clearance via hydroxylation. Inserting a methylene spacer (N-benzyl) typically improves metabolic stability and CNS penetration.

-

Electronic Effects: Electron-withdrawing groups (EWGs) like

or

The -Carbon Vector (Chirality & Steric Bulk)

Substitution at the C2 position introduces chirality, which is often determinant for activity.

-

Small Alkyl Groups: A methyl substituent (creating a chiral center) is often superior to hydrogen, restricting bond rotation and locking the pharmacophore into a bioactive conformation.

-

Heterocyclic Spiro-fusions: Fusing the

-carbon into a spiro-ring (e.g., spiro-cyclopropane or spiro-pyrrolidine) drastically reduces conformational entropy, often lowering the

Data Summary: Comparative Potency

The following table summarizes key derivatives and their respective biological activities based on recent literature.

| Derivative Class | Primary Target | Lead Compound ID | Potency Metric | Key Structural Feature |

| Benzoxaborole Propanamides | Ovarian Cancer Cells | Cmpd 115 | Boron atom facilitates covalent trapping of target enzymes. | |

| Acrylamide-PABA Hybrids | Tubulin (MCF-7 Cells) | Cmpd 4j | Furan moiety enhances tubulin binding pocket fit.[1] | |

| (Benzyloxy)benzyl Propanamides | Voltage-gated | Cmpd 5 | 2,5-dioxopyrrolidin-1-yl headgroup confers broad-spectrum seizure protection.[2] | |

| Sulfonamide Conjugates | Urease / COX-2 | Naproxen-Sulfa | Dual inhibition mechanism via sulfonamide tail. |

Therapeutic Case Study: Anticonvulsant Activity

Focus: N-(4-(benzyloxy)benzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide[2]

Recent studies have identified specific propanamide derivatives as potent anticonvulsants with favorable safety profiles (Rotarod toxicity

Mechanism of Action Visualization

The following diagram illustrates the multimodal action of these derivatives, highlighting the pathway from channel binding to seizure inhibition.

Figure 1: Pharmacodynamic pathway of propanamide anticonvulsants targeting sodium channels.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized. These workflows are designed to minimize side reactions and maximize yield.

Synthesis Protocol: N-substituted Propanamide Formation

This protocol describes the synthesis of a generic N-benzyl-2-substituted propanamide using a mixed anhydride coupling method, which avoids the harsh conditions of acyl chlorides.

Reagents:

-

2-Substituted Propanoic Acid (1.0 eq)

-

N-Benzylamine derivative (1.1 eq)

-

Isobutyl chloroformate (1.1 eq)

-

N-Methylmorpholine (NMM) (1.2 eq)

-

Anhydrous THF (Solvent)

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous THF under nitrogen atmosphere. Cool the solution to -15°C using a dry ice/acetone bath.

-

Base Addition: Add NMM (1.2 eq) dropwise. Stir for 10 minutes.

-

Anhydride Formation: Add isobutyl chloroformate (1.1 eq) dropwise, maintaining temperature below -10°C. A white precipitate (NMM hydrochloride) will form. Stir for 20 minutes to ensure complete formation of the mixed anhydride.

-

Coupling: Add the N-benzylamine derivative (1.1 eq) dissolved in a minimal amount of THF dropwise.

-

Reaction: Allow the mixture to warm to room temperature gradually and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Workup: Filter off the NMM salts. Evaporate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash sequentially with 1N HCl, saturated

, and brine. -

Purification: Dry the organic layer over

and concentrate. Recrystallize from Ethanol/Water to obtain the pure amide.

Critical Quality Attribute (CQA): Temperature control during step 3 is vital. If the temperature rises above -10°C, the mixed anhydride may disproportionate, leading to lower yields and urethane byproducts.

Biological Assay: Maximal Electroshock Seizure (MES) Test

This in vivo assay is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.

Subject: Male albino mice (18–25 g). Control: Phenytoin (25 mg/kg).

Protocol:

-

Administration: Administer the test compound intraperitoneally (i.p.) suspended in 0.5% methylcellulose. Wait for the time of peak effect (typically 0.5h or 4h).[3]

-

Stimulation: Apply an electrical stimulus (50 mA, 60 Hz, 0.2 s duration) via corneal electrodes. Note: Apply saline to eyes before stimulation to ensure conductivity.

-

Observation: Observe the animal for the presence of Hind Limb Tonic Extension (HLTE) .

-

Endpoint: Protection is defined as the complete abolition of HLTE.

-

Data Analysis: Calculate

using probit analysis based on the percentage of protected animals at different doses.

Synthetic Workflow Visualization

The following diagram outlines the logical flow of the synthesis described above, emphasizing the critical checkpoints.

Figure 2: Mixed anhydride coupling strategy for propanamide synthesis.

References

-

Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. PubMed. Link

-

Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles. MDPI. Link

-

Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs. Royal Society of Chemistry. Link

-

Exploring the potential of propanamide-sulfonamide based drug conjugates. PubMed Central. Link

-

Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins. PubMed. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models [mdpi.com]

- 3. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Chloro-N-Aryl Propanamides: A Technical Guide for Researchers

Introduction: Unveiling the Versatility of Chloro-N-Aryl Propanamides

The chloro-N-aryl propanamide scaffold is a cornerstone in the development of biologically active molecules, demonstrating remarkable versatility across agriculture and medicine. Compounds bearing this chemical motif have been successfully commercialized as herbicides and fungicides, and are now emerging as promising candidates for anticancer therapies. This technical guide provides an in-depth exploration of the diverse mechanisms of action of chloro-N-aryl propanamides, offering researchers, scientists, and drug development professionals a comprehensive understanding of their molecular interactions, biochemical consequences, and the experimental methodologies used to elucidate their function. Our focus will be on three key areas of activity: herbicidal, fungicidal, and the burgeoning field of anticancer applications.

Herbicidal Mechanism of Action: Disrupting the Engine of Photosynthesis

The most well-established and commercially significant application of chloro-N-aryl propanamides is in weed control. The archetypal compound, propanil, serves as a prime example of their potent herbicidal activity. The primary mechanism of action is the inhibition of photosynthesis, a fundamental process for plant survival.

Molecular Target: Photosystem II (PSII)

Chloro-N-aryl propanamides act as potent inhibitors of Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts. Specifically, these compounds bind to the D1 protein of the PSII complex. This binding event physically obstructs the electron transport chain, a crucial step in the light-dependent reactions of photosynthesis. By blocking the flow of electrons, these herbicides effectively halt the production of ATP and NADPH, the energy currency and reducing power essential for carbon dioxide fixation and the synthesis of carbohydrates. The subsequent build-up of highly reactive molecules leads to lipid and protein membrane destruction, resulting in membrane leakage and rapid cellular disintegration.

Visualizing the Herbicidal Action

Caption: Inhibition of Photosystem II by Chloro-N-Aryl Propanamides.

Structure-Activity Relationship (SAR) for Herbicidal Activity

The efficacy of these herbicides is intrinsically linked to their molecular structure. Quantitative Structure-Activity Relationship (QSAR) studies have demonstrated that the lipophilicity and electronic properties of the substituents on the aryl ring are critical determinants of herbicidal potency. Generally, electron-withdrawing groups on the phenyl ring enhance the inhibitory activity against photosynthetic electron transport.

Experimental Protocol: Chlorophyll Fluorescence Assay for PSII Inhibition

A robust and non-invasive method to quantify the inhibition of PSII is through the measurement of chlorophyll fluorescence. This technique is based on the principle that when PSII is inhibited, the absorbed light energy cannot be used for photochemistry and is instead dissipated as fluorescence.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a chloro-N-aryl propanamide on PSII activity.

Materials:

-

Leaf discs from a susceptible plant species (e.g., spinach, pea)

-

Test compound (chloro-N-aryl propanamide) dissolved in a suitable solvent (e.g., DMSO, acetone)

-

Incubation buffer (e.g., phosphate buffer with a surfactant)

-

Pulse Amplitude Modulated (PAM) fluorometer

-

96-well microplate (optional, for high-throughput screening)

Procedure:

-

Sample Preparation:

-

Excise uniform leaf discs from healthy, dark-adapted plants.

-

Float the leaf discs in a series of dilutions of the test compound in the incubation buffer. Include a solvent control.

-

-

Incubation:

-

Incubate the leaf discs in the dark for a specified period (e.g., 1-3 hours) to allow for compound uptake.

-

-

Chlorophyll Fluorescence Measurement:

-

Using a PAM fluorometer, measure the minimal fluorescence (Fo) in dark-adapted leaves by applying a weak measuring light.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.

-

-

Data Analysis:

-

Plot the Fv/Fm values against the logarithm of the test compound concentrations.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in the Fv/Fm compared to the control.

-

Fungicidal Mechanism of Action: A Broader Spectrum of Targets

Beyond their herbicidal properties, chloro-N-aryl propanamides and related N-aryl amides have demonstrated significant potential as fungicides against a range of phytopathogens. Unlike the well-defined herbicidal mechanism, their fungicidal action appears to be more multifaceted, potentially involving multiple cellular targets.

Potential Molecular Targets and Pathways

While a single, definitive molecular target for the fungicidal activity of all chloro-N-aryl propanamides has not been universally established, evidence suggests interference with crucial cellular processes:

-

Mitochondrial Respiration: A primary hypothesis is the inhibition of the mitochondrial electron transport chain. Similar to their effect in chloroplasts, these compounds may disrupt ATP synthesis in fungi by targeting key respiratory complexes, leading to cellular energy depletion and death.

-

Enzyme Inhibition: Carbamate derivatives, which share structural similarities, are known to target thiol groups of enzymes in plant pathogenic fungi. This suggests that chloro-N-aryl propanamides may also act by inactivating essential enzymes through covalent modification.

-

Cell Membrane Disruption: The lipophilic nature of these compounds may facilitate their interaction with and disruption of fungal cell membranes, leading to increased permeability and loss of cellular integrity.

Structure-Activity Relationship (SAR) for Fungicidal Activity

The antifungal efficacy is highly dependent on the nature and position of substituents on the aryl ring.

-

Halogenation: The presence of chlorine or fluorine atoms on the benzene ring has been shown to remarkably improve fungicidal activity.

-

Lipophilicity and Electronic Effects: The introduction of trifluoromethyl (CF3) or trifluoromethoxy (OCF3) groups can enhance lipophilicity and metabolic stability, leading to improved antifungal potency.

Quantitative Data on Fungicidal Activity

The following table summarizes the reported half-maximal effective concentration (EC50) values for some N-aryl amide derivatives against various phytopathogenic fungi.

| Compound Type | Fungus | EC50 (µg/mL) | Reference |

| N-Aryl Carbamate | F. graminearum | 12.50 | |

| N-Aryl Carbamate | F. oxysporum | 16.65 | |

| Benzamide Derivative | Alternaria alternata | 1.77 | |

| Benzamide Derivative | Alternaria solani | 1.90 - 7.07 |

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The mycelial growth inhibition assay is a standard method to determine the in vitro antifungal activity of a compound.

Objective: To determine the EC50 of a chloro-N-aryl propanamide against a specific fungal pathogen.

Materials:

-

Pure culture of the target fungus

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Test compound dissolved in a suitable solvent

-

Sterile petri dishes

-

Sterile cork borer

Procedure:

-

Media Preparation:

-

Prepare PDA medium and amend it with a series of concentrations of the test compound. A solvent control should also be prepared.

-

Pour the amended PDA into sterile petri dishes.

-

-

Fungal Inoculation:

-

From a fresh culture of the target fungus, cut a mycelial disc using a sterile cork borer.

-

Place the mycelial disc at the center of each PDA plate.

-

-

Incubation:

-

Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate reaches the edge of the dish.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(DC - DT) / DC] x 100, where DC is the average diameter of the fungal colony in the control plate and DT is the average diameter of the fungal colony in the treated plate.

-

Plot the percentage of inhibition against the logarithm of the compound concentrations to determine the EC50 value.

-

Emerging Pharmaceutical Applications: Anticancer Activity

Recent research has unveiled a promising new avenue for chloro-N-aryl propanamides as potential anticancer agents. Certain derivatives have demonstrated potent and selective inhibitory activity against histone deacetylase 6 (HDAC6), a promising target for cancer therapy.

Molecular Target: Histone Deacetylase 6 (HDAC6)

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC6, a unique cytoplasmic HDAC, is involved in various cellular processes, including cell motility, protein degradation, and stress response. Its overexpression has been linked to the progression of several cancers. Certain N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been shown to inhibit HDAC6 through binding to its unique zinc finger ubiquitin-binding domain.

Visualizing the Anticancer Mechanism

Methodological & Application

Application Note: Synthesis Protocol for 3-Chloro-N-(2,4-dimethoxyphenyl)propanamide

Executive Summary & Scientific Rationale

This application note details the optimized protocol for the synthesis of 3-chloro-N-(2,4-dimethoxyphenyl)propanamide . This compound belongs to the class of

The synthesis utilizes a nucleophilic acyl substitution mechanism under anhydrous conditions. The electron-rich nature of the 2,4-dimethoxyaniline substrate requires careful thermal regulation to prevent oxidation or over-acylation. This protocol prioritizes high purity and yield through a controlled addition strategy and a self-validating workup procedure.

Chemical Structure & Properties

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 243.69 g/mol |

| Target Moiety | |

| Predicted Solubility | Soluble in DCM, EtOAc, DMSO; Low solubility in Water, Hexanes |

Experimental Design & Safety

Critical Safety Parameters

-

3-Chloropropanoyl chloride: Potent lachrymator and corrosive. Hydrolyzes rapidly to release HCl gas. Handle strictly in a fume hood.

-

2,4-Dimethoxyaniline: Toxic if swallowed or absorbed through skin. Potential methemoglobinemia inducer.

-

Dichloromethane (DCM): Volatile organic solvent. Use chemically resistant gloves (PVA or Viton recommended over standard nitrile for prolonged exposure).

Reagents & Materials

| Reagent | Equiv. | Role | Purity |

| 2,4-Dimethoxyaniline | 1.0 | Nucleophile | >98% |

| 3-Chloropropanoyl chloride | 1.1 | Electrophile | >97% |

| Triethylamine ( | 1.2 | Acid Scavenger | >99% (Dry) |

| Dichloromethane (DCM) | Solvent | Reaction Medium | Anhydrous |

| HCl (1M) | Wash | Quench/Purification | Aqueous |

| NaHCO3 (Sat.) | Wash | Neutralization | Aqueous |

Detailed Synthesis Protocol

Phase 1: Reaction Setup (0 - 60 mins)

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen (

) or argon. -

Solvation: Charge the RBF with 2,4-dimethoxyaniline (10.0 mmol, 1.53 g) and anhydrous DCM (50 mL). Stir until fully dissolved.

-

Base Addition: Add Triethylamine (12.0 mmol, 1.67 mL) to the solution.

-

Thermal Control: Submerge the RBF in an ice-water bath to cool the mixture to 0°C .

-

Rationale: The methoxy groups on the aniline ring increase electron density, making the amine highly nucleophilic. Cooling prevents rapid exotherms and minimizes side reactions.

-

Phase 2: Acylation (1 - 4 hours)

-

Reagent Addition: Dissolve 3-chloropropanoyl chloride (11.0 mmol, 1.40 g) in a small volume of DCM (10 mL) in the addition funnel.

-

Controlled Addition: Dropwise add the acid chloride solution to the stirring aniline mixture over 30 minutes .

-

Observation: A white precipitate (Triethylamine hydrochloride) will form immediately. This confirms the reaction is proceeding.

-

-

Equilibration: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir for 3 hours.

-

Validation (TLC): Check reaction progress using Thin Layer Chromatography (Mobile Phase: 30% Ethyl Acetate in Hexanes).

-

Target: Disappearance of the aniline spot (

) and appearance of the amide product (

-

Phase 3: Workup & Isolation

-

Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of cold water. Shake vigorously and separate phases.

-

Acid Wash: Wash the organic (DCM) layer with 1M HCl (2 x 30 mL).

-

Base Wash: Wash the organic layer with Saturated NaHCO3 (2 x 30 mL).

-

Drying: Wash with Brine (1 x 30 mL), then dry the organic layer over anhydrous

or -

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude solid.

Phase 4: Purification[2]

-

Recrystallization: The crude solid is typically off-white. Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture.

-

Dissolve crude in minimum hot solvent.

-

Cool slowly to RT, then to 4°C.

-

Filter crystals and wash with cold Hexane.

-

-

Drying: Dry the purified crystals in a vacuum oven at 40°C for 6 hours.

Process Logic & Pathway Visualization

The following diagram illustrates the reaction workflow and the critical decision points ensuring protocol integrity.

Caption: Workflow diagram for the synthesis of this compound, highlighting the critical TLC validation step.

Analytical Characterization

To ensure scientific integrity, the isolated product must meet the following criteria. Data is extrapolated from analogous 4-methoxy derivatives [1, 2].

| Technique | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | Two Methoxy ( | |

| Amide | ||

| Aromatic protons (2,4-substitution pattern). | ||

| IR Spectroscopy | 1650-1690 | Amide I ( |

| 3200-3300 | Amide | |

| Melting Point | 120 - 130°C (Est.) | Sharp range indicates high purity. |

References

-

Betz, R., et al. (2011).[3][4] "3-Chloro-N-(4-methoxyphenyl)propanamide".[5][6][3][7][8][9][10] Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868.[3]

-

PubChem. (n.d.).[9] "3-Chloro-N-(4-methoxyphenyl)propanamide Compound Summary". National Center for Biotechnology Information.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and amide synthesis protocols).

Sources

- 1. CN1785952A - Method for preparing 3' -chloropropiophenone - Google Patents [patents.google.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE | 19313-87-2 [chemicalbook.com]

- 6. 3-chloro-N-(4-methoxyphenyl)propanamide - C10H12ClNO2 | CSSB00000743215 [chem-space.com]

- 7. 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE CAS#: 19313-87-2 [m.chemicalbook.com]

- 8. 3-Chloro-N-(4-methoxyphenyl)propanamide | CAS No: 19313-87-2 [aquigenbio.com]

- 9. 3-Chloro-n-(4-methoxyphenyl)propanamide | C10H12ClNO2 | CID 532059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS#:19313-87-2 | 3-Chloro-N-(4-methoxy-phenyl)-propionamide | Chemsrc [chemsrc.com]

LC-MS/MS method for 3-chloro-N-(2,4-dimethoxyphenyl)propanamide analysis

Application Note: High-Sensitivity LC-MS/MS Quantitation of 3-Chloro-N-(2,4-dimethoxyphenyl)propanamide (PGI)

Executive Summary

This application note details the development and validation of a high-sensitivity LC-MS/MS method for the quantitation of This compound (CAS 349097-71-8).[1] This compound is a critical intermediate and a Potentially Genotoxic Impurity (PGI) often encountered in the synthesis of quinoline-based pharmaceuticals and other N-aryl amide APIs.[1]

Due to the presence of the alkyl chloride moiety, this compound possesses alkylating potential, necessitating control at trace levels (typically <10 ppm relative to the API) to comply with ICH M7 and EMA regulatory thresholds. This protocol overcomes specific stability challenges—namely the risk of HCl elimination to form the corresponding acrylamide analogue—by utilizing a controlled acidic chromatographic environment.

Compound Characterization & Mechanistic Insights

Physicochemical Profile

-

Formula: C

H -

LogP (Predicted): ~1.8 – 2.2 (Moderately lipophilic)[1]

-

pKa: Amide nitrogen is neutral; no basic centers strong enough for significant protonation in water, but ionizable in ESI+ due to the methoxy-stabilized phenyl ring.[1]

Stability Warning (Expert Insight)

The 3-chloropropanamide structural motif is susceptible to base-catalyzed

-

Critical Control Point: Sample preparation and mobile phases must remain acidic (pH < 4) to suppress this degradation pathway.[1] Avoid alkaline wash steps in SPE.[1]

MS/MS Fragmentation Pathway

In Electrospray Ionization (ESI+), the molecule forms a stable

Graphviz Diagram: Proposed Fragmentation Pathway

Caption: ESI+ Fragmentation pathway. The primary transition (244.1 → 154.[1]1) corresponds to the formation of the resonance-stabilized 2,4-dimethoxyaniline ion.

Method Development Strategy

Chromatography (UHPLC)

A standard C18 column is sufficient, but a Phenyl-Hexyl column is recommended if the matrix contains structurally similar aromatic amines.[1] The

-

Column: Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 2.5 µm) or equivalent.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains low pH).[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Why Formic Acid? It provides protons for ionization while inhibiting the elimination of HCl.[1]

Mass Spectrometry (Triple Quadrupole)

-

Ionization: ESI Positive Mode.

-

Source Temperature: 450°C (Ensure complete desolvation of the relatively non-volatile amide).

-

Capillary Voltage: 3.0 kV.[1]

Table 1: Optimized MRM Transitions

| Transition Type | Precursor ( | Product ( | Dwell (ms) | Cone (V) | CE (eV) | Rationale |

| Quantifier | 244.1 | 154.1 | 50 | 30 | 22 | Cleavage of amide bond; high intensity.[1] |

| Qualifier 1 | 244.1 | 208.1 | 50 | 30 | 14 | Loss of HCl (Characteristic of chloro-alkyls).[1] |

| Qualifier 2 | 246.1 | 154.1 | 50 | 30 | 22 |

Experimental Protocol

Reagents & Standards

-

Reference Standard: this compound (>98% purity).[1]

-

Internal Standard (IS): 3-chloro-N-phenylpropanamide-d5 or a structural analog like Propranolol-d7 (if exact match unavailable).[1]

-

Solvents: LC-MS grade Acetonitrile, Methanol, Water, Formic Acid.[1]

Preparation of Standards

-

Stock Solution (1 mg/mL): Dissolve 10 mg of analyte in 10 mL of Acetonitrile . Note: Do not use Methanol as primary solvent for long-term storage as nucleophilic attack by methoxide is possible over time.[1]

-

Working Standard (1 µg/mL): Dilute Stock 1:1000 in 50:50 ACN:Water (0.1% FA).

Sample Preparation (Liquid-Liquid Extraction for Plasma/API)

Targeting trace impurities often requires removing the bulk API matrix.

Workflow Diagram: Sample Preparation

Caption: Sample preparation workflow designed to maintain acidic conditions and minimize matrix effects.

LC Gradient Program

-

Flow Rate: 0.4 mL/min

-

Column Temp: 40°C

| Time (min) | % Mobile Phase B (ACN) | Event |

| 0.0 | 5 | Initial Equilibration |

| 1.0 | 5 | Load/Wash |

| 6.0 | 95 | Elution of Analyte |

| 7.5 | 95 | Column Wash |

| 7.6 | 5 | Return to Initial |

| 10.0 | 5 | Re-equilibration |

Validation Criteria (ICH M7/Q2)

To validate this method for PGI control, the following criteria must be met:

-

Specificity: No interference at the retention time of the analyte in the blank API matrix.

-

Linearity:

over the range of 1.0 ng/mL to 1000 ng/mL (approx. 0.1 ppm to 100 ppm relative to API).[1] -

Sensitivity (LOD/LOQ):

-

Accuracy: Spike recovery between 80% and 120% at LOQ level.

-

Precision: %RSD < 15% (n=6).

Troubleshooting & Expert Tips

-

Issue: Peak Tailing.

-

Issue: Degradation of Standard.

-

Cause: Basic pH or nucleophilic solvents.[1]

-

Fix: Prepare fresh stocks weekly; store in ACN (not MeOH) at -20°C; ensure all aqueous buffers are pH < 4.

-

-

Issue: Carryover.

References

-

ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017.[1] Link

-

European Medicines Agency (EMA) .[1][3] Guideline on the Limits of Genotoxic Impurities. EMA/CHMP/QWP/251344/2006.[1] Link

-

Betz, R., et al. "3-Chloro-N-(4-methoxyphenyl)propanamide."[1][4] Acta Crystallographica Section E, vol. 67, no. 11, 2011, o2868.[1][4] (Structural analog characterization). Link

-

Movsisyan, M., et al. "Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation."[1][5] Chemistry – A European Journal, vol. 24, no.[1] 45, 2018, pp. 11779-11784.[1][5] (Synthesis context). Link[1]

-

Santa, T. "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry."[1] Biomedical Chromatography, vol. 25, 2011, pp. 1-10.[1][6] (General derivatization/ionization principles). Link[1]

Sources

- 1. 3-Chloro-n-(4-methoxyphenyl)propanamide | C10H12ClNO2 | CID 532059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 287172-66-1 Cas No. | 1 | Matrix Scientific [matrixscientific.com]

- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 4. researchgate.net [researchgate.net]

- 5. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

Application Notes and Protocols: 3-chloro-N-(4-methoxyphenyl)propanamide in Medicinal Chemistry

Note to the Reader: Extensive searches of scientific literature and chemical databases did not yield specific data for 3-chloro-N-(2,4-dimethoxyphenyl)propanamide. This suggests that it is not a widely studied or commercially available compound. Therefore, this guide will focus on a closely related and well-documented analog, 3-chloro-N-(4-methoxyphenyl)propanamide , as a representative example of a chloro-substituted N-aryl propanamide. The principles, synthesis, and potential applications discussed herein are likely to be broadly applicable to the originally requested compound.

Introduction: The Versatility of Halogenated Amide Scaffolds

Halogenated N-aryl amides are a cornerstone of modern medicinal chemistry. The incorporation of a halogen atom, such as chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[1] The N-aryl amide linkage is a common feature in many approved drugs, contributing to their structural rigidity and ability to form key hydrogen bonds.[1]

3-chloro-N-(4-methoxyphenyl)propanamide is a halogenated derivative of a secondary amide with an aromatic substituent.[1] This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in the reactive chloropropyl chain, which can be further modified to introduce new functional groups and build out the molecular architecture. This application note provides a detailed protocol for the synthesis of 3-chloro-N-(4-methoxyphenyl)propanamide and discusses its applications as a synthetic intermediate in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of 3-chloro-N-(4-methoxyphenyl)propanamide is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [2] |

| Molecular Weight | 213.66 g/mol | [2] |

| Melting Point | 126 - 128 °C | [3] |

| Boiling Point | 397.7 ± 27.0 °C (Predicted) | [3] |

| Density | 1.225 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | White to Off-White Solid | [3] |

| CAS Number | 19313-87-2 | [2] |

Synthesis of 3-chloro-N-(4-methoxyphenyl)propanamide

The synthesis of 3-chloro-N-(4-methoxyphenyl)propanamide is typically achieved through the acylation of p-anisidine with 3-chloropropionyl chloride.[4] This is a standard nucleophilic acyl substitution reaction where the amine group of p-anisidine attacks the electrophilic carbonyl carbon of the acyl chloride.

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for 3-chloro-N-(4-methoxyphenyl)propanamide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acylation of anilines.[4]

Materials:

-

p-Anisidine

-

3-Chloropropionyl chloride

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine in DMF to create a 2-3 M solution. For example, dissolve 1 mole of p-anisidine in an appropriate volume of DMF.

-

Acylation: Slowly add 1.0 to 1.2 equivalents of 3-chloropropionyl chloride to the stirred solution of p-anisidine at room temperature. The reaction is exothermic, and a slow addition rate is recommended to control the temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 4 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

Workup:

-

Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with toluene (or another suitable organic solvent like ethyl acetate).

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

-

The crude 3-chloro-N-(4-methoxyphenyl)propanamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white to off-white solid.

-

Safety Precautions: 3-Chloropropionyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Applications in Medicinal Chemistry

3-chloro-N-(4-methoxyphenyl)propanamide is primarily utilized as a versatile synthetic intermediate in the development of more complex molecules with potential biological activity. The presence of the reactive chloroethyl side chain allows for a variety of subsequent chemical transformations.

Intermediate for Antimicrobial Agents